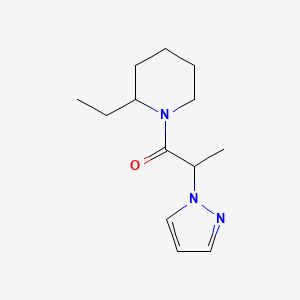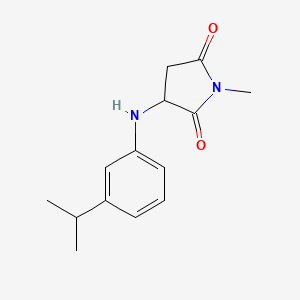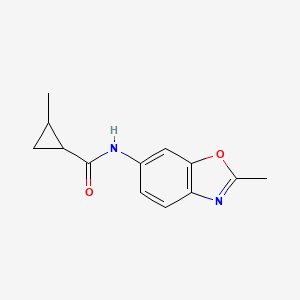
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as EP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. EP is a white crystalline powder that is usually sold in the form of tablets, capsules, or powder. It is a Schedule I controlled substance in the United States and is illegal in many other countries.
Wirkmechanismus
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a euphoric and stimulating effect. 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one also acts as a monoamine oxidase inhibitor, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular problems, seizures, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for use in laboratory experiments. It is a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, its psychoactive effects can also be a limitation, as it can interfere with the interpretation of experimental results and can pose a risk to the safety of researchers.
Zukünftige Richtungen
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore its efficacy and safety. 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one also has potential applications in the field of forensic toxicology, as it is a commonly abused substance. Further research is needed to develop sensitive and specific analytical methods for the detection of 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one in biological samples.
Synthesemethoden
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 2-ethylpiperidine, pyrazole, and acetone in the presence of a strong acid catalyst. The resulting product is then purified using chromatography to obtain pure 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.
Eigenschaften
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-12-7-4-5-9-15(12)13(17)11(2)16-10-6-8-14-16/h6,8,10-12H,3-5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKLXEZRWMDWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)





![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)

![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)